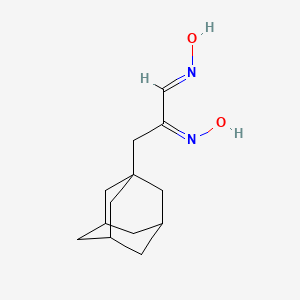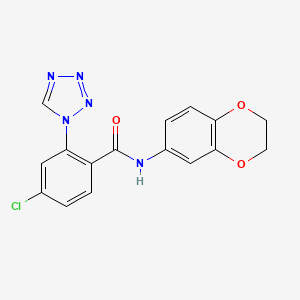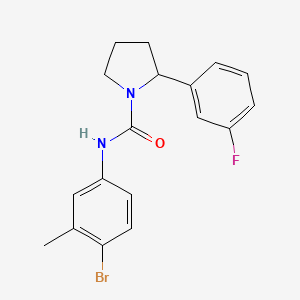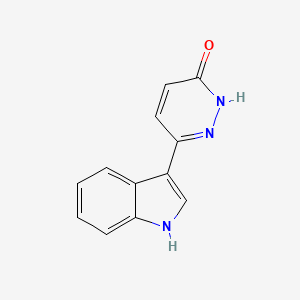
3-(1-adamantyl)-2-(hydroxyimino)propanal oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-adamantyl)-2-(hydroxyimino)propanal oxime, also known as Adapalene, is a synthetic retinoid-like compound that is used in the treatment of acne and other skin conditions. It was first approved by the FDA in 1996 for the treatment of acne vulgaris. Since then, it has been widely used in dermatology due to its efficacy and tolerability.
Mechanism of Action
3-(1-adamantyl)-2-(hydroxyimino)propanal oxime works by binding to specific retinoic acid receptors in the skin, which leads to a decrease in the production of sebum, a reduction in inflammation, and an increase in cell turnover. This results in a reduction in the formation of acne lesions and an improvement in overall skin appearance.
Biochemical and Physiological Effects:
3-(1-adamantyl)-2-(hydroxyimino)propanal oxime has been shown to have several biochemical and physiological effects on the skin. It has been shown to reduce the expression of pro-inflammatory cytokines and chemokines, which are involved in the development of acne lesions. Additionally, 3-(1-adamantyl)-2-(hydroxyimino)propanal oxime has been shown to increase the expression of keratinocyte differentiation markers, which leads to an increase in cell turnover and a reduction in the formation of comedones.
Advantages and Limitations for Lab Experiments
3-(1-adamantyl)-2-(hydroxyimino)propanal oxime has several advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying the pathogenesis of acne and other skin conditions. Additionally, 3-(1-adamantyl)-2-(hydroxyimino)propanal oxime has been shown to be safe and well-tolerated, making it a useful compound for in vitro and in vivo studies.
However, there are also limitations to the use of 3-(1-adamantyl)-2-(hydroxyimino)propanal oxime in lab experiments. One limitation is that it is primarily used for the treatment of acne, which may limit its usefulness in studying other skin conditions. Additionally, 3-(1-adamantyl)-2-(hydroxyimino)propanal oxime may have off-target effects that could confound experimental results.
Future Directions
There are several future directions for research on 3-(1-adamantyl)-2-(hydroxyimino)propanal oxime. One direction is to investigate its potential use in the treatment of other skin conditions, such as psoriasis and photoaging. Another direction is to study the effects of 3-(1-adamantyl)-2-(hydroxyimino)propanal oxime on different cell types in the skin, such as sebocytes and immune cells. Finally, there is a need for further studies to elucidate the molecular mechanisms underlying the effects of 3-(1-adamantyl)-2-(hydroxyimino)propanal oxime on the skin.
Synthesis Methods
The synthesis of 3-(1-adamantyl)-2-(hydroxyimino)propanal oxime involves several steps, including the reaction of 1-adamantylamine with acrylonitrile to form 3-(1-adamantyl)acrylonitrile. This intermediate is then reacted with hydroxylamine hydrochloride to form 3-(1-adamantyl)-2-(hydroxyimino)propanenitrile. Finally, the nitrile group is reduced to an aldehyde using sodium borohydride, and the resulting compound is converted to 3-(1-adamantyl)-2-(hydroxyimino)propanal oxime by treatment with potassium tert-butoxide.
Scientific Research Applications
3-(1-adamantyl)-2-(hydroxyimino)propanal oxime has been extensively studied in the field of dermatology for its use in the treatment of acne vulgaris. It has been shown to be effective in reducing the number and severity of acne lesions, as well as improving overall skin appearance. Additionally, 3-(1-adamantyl)-2-(hydroxyimino)propanal oxime has been studied for its potential use in the treatment of other skin conditions, such as psoriasis and photoaging.
properties
IUPAC Name |
(NZ)-N-[(3E)-1-(1-adamantyl)-3-hydroxyiminopropan-2-ylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c16-14-8-12(15-17)7-13-4-9-1-10(5-13)3-11(2-9)6-13/h8-11,16-17H,1-7H2/b14-8+,15-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRHXOSOHYOIOS-QKXSHZPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=NO)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C/C(=N/O)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-hydroxy-4-methyl-3-[2-(2-methyl-5-nitro-1H-indol-3-yl)ethyl]-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B6132685.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6132696.png)
![2-[4-(3-methylbenzyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6132705.png)


![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B6132717.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[3-(dimethylamino)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6132718.png)

![N-[2-(2-furyl)-2-(1-pyrrolidinyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide trifluoroacetate](/img/structure/B6132723.png)

![3-[2-(3,4-difluorophenyl)ethyl]-1-[(1-methylcyclopropyl)carbonyl]piperidine](/img/structure/B6132731.png)
![1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B6132748.png)
![8-methoxy-3-{[1-(2-phenylethyl)piperidin-3-yl]methyl}quinazolin-4(3H)-one](/img/structure/B6132762.png)
![(4aS*,8aR*)-2-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}decahydroisoquinoline](/img/structure/B6132768.png)